molecular formula C16H20N2OS B2672731 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol CAS No. 1280892-01-4

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

Cat. No. B2672731
CAS RN: 1280892-01-4
M. Wt: 288.41
InChI Key: RWVDRTZLCJALDR-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Molecular Docking Studies

The synthesis of benzothiazolopyridine compounds, including derivatives related to 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, has been explored for potential applications in medical research. A study by Shirani et al. (2021) focused on the synthesis of 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives using a piperidine-catalyzed procedure. These compounds were evaluated for their binding affinity towards estrogen and progesterone receptors in breast cancer models through molecular docking studies. The research indicated that these compounds could interact favorably with these receptors, suggesting potential for further investigation in cancer therapy applications (Shirani, Maleki, Asadi, & Dinari, 2021).

Anti-Arrhythmic Activity

Another significant application is in the development of anti-arrhythmic agents. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, demonstrating significant anti-arrhythmic activity. This research highlights the potential of such compounds in the creation of new treatments for arrhythmias, showcasing the versatility of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol derivatives in medicinal chemistry (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial Activity

Compounds derived from 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol have been evaluated for their antimicrobial properties. A study involving the synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moiety demonstrated their effectiveness against various microbial strains, contributing to the pool of potential antimicrobial agents. These findings are crucial for the development of new drugs to combat resistant microbial strains, further emphasizing the compound's relevance in pharmaceutical research (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and drug metabolism of novel compounds, including those structurally similar to 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, have been studied to understand their behavior in biological systems. Research on novel anaplastic lymphoma kinase inhibitors shows the importance of such studies in the development of cancer therapeutics. This research can inform dosing regimens and therapeutic windows for new drugs, highlighting the compound's utility in a clinical context (Teffera et al., 2013).

Future Directions

The development of new thiazole derivatives continues to be an active area of research due to their diverse biological activities . Future work may focus on optimizing these properties and reducing side effects.

properties

IUPAC Name

1-[(2-benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c19-15-7-4-8-18(11-15)10-14-12-20-16(17-14)9-13-5-2-1-3-6-13/h1-3,5-6,12,15,19H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDRTZLCJALDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

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